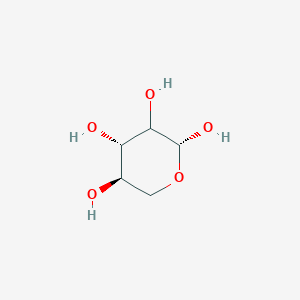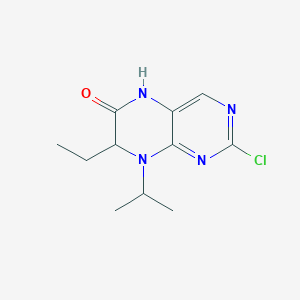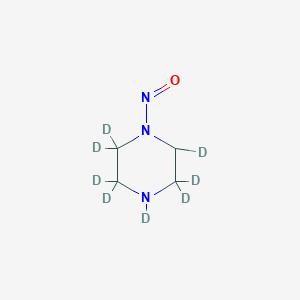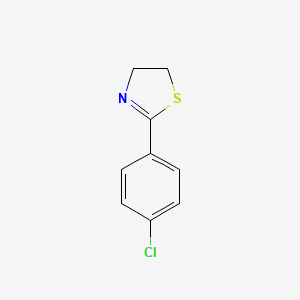
2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)thiazoline is a heterocyclic organic compound that features a thiazoline ring substituted with a 4-chlorophenyl group. Thiazolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)thiazoline typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazoline ring . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(4-chlorophenyl)thiazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)thiazoline undergoes various chemical reactions, including:
Oxidation: The thiazoline ring can be oxidized to form thiazole derivatives.
Reduction: Reduction of the thiazoline ring can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2-position of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Thiazole derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)thiazoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)thiazoline involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)thiazole: Similar structure but with a thiazole ring instead of thiazoline.
2-(4-Chlorophenyl)thiazolidine: Reduced form of thiazoline with a saturated ring.
2-(4-Chlorophenyl)oxazole: Contains an oxygen atom in place of sulfur in the ring.
Uniqueness
2-(4-Chlorophenyl)thiazoline is unique due to its specific substitution pattern and the presence of the thiazoline ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
13084-29-2 |
|---|---|
Fórmula molecular |
C9H8ClNS |
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
Clave InChI |
CETOTCRSQNJNNS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


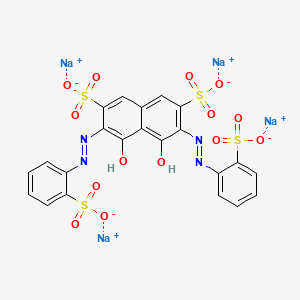
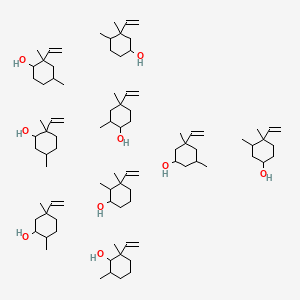
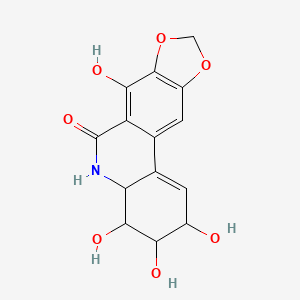
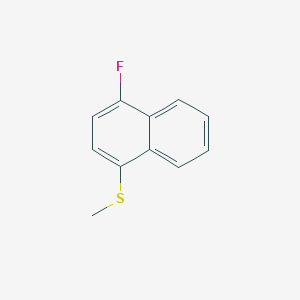
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
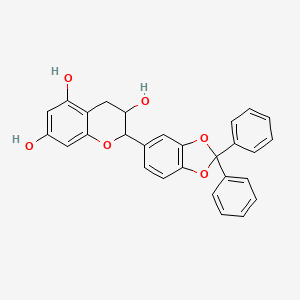
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)

